N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide
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Overview
Description
N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and pharmaceutical applications. This compound is characterized by the presence of a hydroxyethyl group and a methylacetamide group attached to the pyrrolidine ring, making it a versatile building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide can be achieved through several synthetic routes. One common method involves the reaction of 3-pyrrolidinone with ethylene oxide in the presence of a base to introduce the hydroxyethyl group. This intermediate is then reacted with methylamine and acetic anhydride to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol.
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-[1-(2-Oxo-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide.
Reduction: Formation of N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-ethanol.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)-2-pyrrolidone: Similar structure but lacks the methylacetamide group.
N-(2-Hydroxyethyl)-2-pyrrolidinone: Contains a similar hydroxyethyl group but differs in the acetamide moiety.
Uniqueness
N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide is unique due to the presence of both the hydroxyethyl and methylacetamide groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
N-[1-(2-hydroxyethyl)pyrrolidin-3-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-8(13)10(2)9-3-4-11(7-9)5-6-12/h9,12H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNZOHATZVRZIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCN(C1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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